molecular formula C10H9FN4 B4256583 5-fluoro-N-methyl-2-(3-pyridinyl)-4-pyrimidinamine

5-fluoro-N-methyl-2-(3-pyridinyl)-4-pyrimidinamine

Cat. No. B4256583
M. Wt: 204.20 g/mol
InChI Key: IPFGRLOXNBNRIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-fluoro-N-methyl-2-(3-pyridinyl)-4-pyrimidinamine, commonly known as FMP, is a chemical compound that has gained attention in the scientific community due to its potential applications in drug development. FMP is a pyrimidine derivative that contains a fluorine atom, a methyl group, and a pyridine ring. This molecule has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in lab experiments. In

Mechanism of Action

The mechanism of action of FMP involves its ability to inhibit the activity of certain enzymes and proteins. FMP is a competitive inhibitor of thymidylate synthase, which is involved in the synthesis of DNA. By inhibiting this enzyme, FMP prevents the synthesis of DNA, which can lead to cell death. FMP has also been shown to inhibit the replication of certain viruses by targeting viral proteins.
Biochemical and Physiological Effects
FMP has been shown to have both biochemical and physiological effects. In terms of biochemical effects, FMP inhibits the activity of thymidylate synthase, which is involved in the synthesis of DNA. This can lead to a decrease in DNA synthesis and cell death. FMP has also been shown to inhibit the replication of certain viruses by targeting viral proteins. In terms of physiological effects, FMP has been studied for its potential use in cancer therapy and antiviral therapy. FMP has been shown to have inhibitory effects on tumor growth and viral replication in animal models.

Advantages and Limitations for Lab Experiments

FMP has several advantages and limitations for lab experiments. One advantage is its ability to inhibit the activity of thymidylate synthase, making it a useful tool for studying DNA synthesis. FMP has also been shown to inhibit the replication of certain viruses, making it a useful tool for studying viral replication. However, FMP has limitations in terms of its solubility and stability, which can make it difficult to work with in lab experiments. Additionally, FMP has potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on FMP. One direction is to study its potential use in cancer therapy and antiviral therapy. FMP has shown promising results in animal models, and further studies are needed to determine its efficacy and safety in humans. Another direction is to study the mechanism of action of FMP in more detail, including its interactions with enzymes and proteins. This can provide insights into the development of new drugs that target these enzymes and proteins. Finally, further studies are needed to improve the solubility and stability of FMP, which can make it a more useful tool for lab experiments.

Scientific Research Applications

FMP has been studied for its potential applications in drug development. It has been shown to have inhibitory effects on certain enzymes and proteins, making it a promising candidate for the treatment of various diseases. For example, FMP has been studied for its potential use in cancer therapy due to its ability to inhibit the activity of thymidylate synthase, an enzyme that is essential for DNA synthesis. FMP has also been studied for its potential use in antiviral therapy due to its ability to inhibit the replication of certain viruses.

properties

IUPAC Name

5-fluoro-N-methyl-2-pyridin-3-ylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN4/c1-12-10-8(11)6-14-9(15-10)7-3-2-4-13-5-7/h2-6H,1H3,(H,12,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPFGRLOXNBNRIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC(=NC=C1F)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-fluoro-N-methyl-2-(3-pyridinyl)-4-pyrimidinamine
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